4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings.
Preparation Methods
The synthesis of 4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the use of 4-bromobenzaldehyde and 2-acetylpyridine as starting materials. These reactants undergo a series of condensation and cyclization reactions under controlled conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-related diseases.
Industry: Its structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine primarily involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as catalytic cycles in chemical reactions or binding interactions in biological systems .
Comparison with Similar Compounds
Similar compounds to 4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine include:
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound shares a similar pyridine-based structure but with a benzonitrile group, making it useful in different catalytic applications.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This pincer-type ligand is used in coordination chemistry and has applications in catalysis and material science.
The uniqueness of this compound lies in its multiple pyridine rings, which provide enhanced stability and versatility in forming metal complexes .
Properties
CAS No. |
147624-98-4 |
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Molecular Formula |
C42H28N6 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C42H28N6/c1-5-21-43-35(9-1)39-25-33(26-40(47-39)36-10-2-6-22-44-36)31-17-13-29(14-18-31)30-15-19-32(20-16-30)34-27-41(37-11-3-7-23-45-37)48-42(28-34)38-12-4-8-24-46-38/h1-28H |
InChI Key |
VQZSLSACLQVEBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC(=NC(=C6)C7=CC=CC=N7)C8=CC=CC=N8 |
Origin of Product |
United States |
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